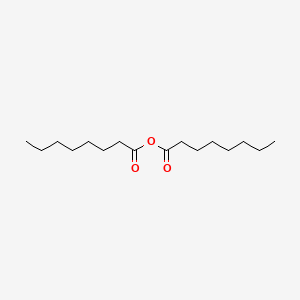

Octanoic anhydride

説明

Historical Context and Evolution of Research Interest in Anhydrides

The study of acid anhydrides dates back to the 19th century, with the synthesis of acetic anhydride (B1165640) by Charles Gerhardt in the 1850s marking a significant milestone. britannica.com This discovery was crucial in challenging the then-prevalent dualistic theory of organic compounds and helped to establish the concept of molecular types. britannica.com Initially, the focus was on simple, readily available anhydrides like acetic anhydride. salempress.com The development of industrial processes, such as the catalytic oxidation of benzene (B151609) to produce maleic anhydride in 1933, expanded the scope of available anhydrides. zbaqchem.com

Over time, research has evolved from the fundamental synthesis and characterization of simple anhydrides to the exploration of more complex and functionalized structures. While linear carboxylic acid anhydrides were initially less utilized in synthetic methods compared to their cyclic counterparts, their importance has grown with the development of new synthetic methodologies and applications. salempress.com

Significance of Octanoic Anhydride in Modern Organic Chemistry and Related Disciplines

This compound serves as a crucial intermediate in a variety of organic transformations. cymitquimica.com Its primary role is as an acylating agent, facilitating the introduction of the octanoyl group into various molecules. cymitquimica.comsalempress.com This reactivity is fundamental to the synthesis of esters and amides. libretexts.org

In the field of materials science, this compound has been investigated for the in-situ esterification of cellulose (B213188) and miscanthus to produce hydrophobic materials. researchgate.netresearchgate.net This modification alters the surface properties of these natural polymers, enhancing their water resistance. researchgate.netresearchgate.net Furthermore, it is used in the synthesis of polyanhydrides, a class of biodegradable polymers with applications in drug delivery. acs.org

The compound also finds application in the synthesis of biorenewable surfactants. The Friedel-Crafts acylation of furan (B31954) derivatives with this compound is a key step in producing alkyl furan ketones, which are precursors to oleo-furan sulfonate surfactants. osti.gov Research in this area is driven by the demand for sustainable alternatives to petroleum-based surfactants. osti.gov

Overview of Key Academic Research Trajectories and Challenges for this compound

Current research involving this compound is multifaceted. One significant trajectory focuses on its use in sustainable chemistry, particularly in the synthesis of bio-based polymers and surfactants. acs.orgosti.gov The challenge in this area lies in developing efficient and environmentally friendly catalytic systems for these transformations. osti.govrsc.org

Another area of active investigation is its application in peptide synthesis. While not as common as other coupling reagents, this compound can be used to acylate amino acids and peptides, which is relevant for the functionalization of protocell membranes. nih.govacs.org A challenge here is to control the reaction to achieve selective acylation without unwanted side reactions.

The synthesis of this compound itself is also a subject of research, with efforts to develop more efficient catalytic methods for the dehydration of octanoic acid. prepchem.comgoogle.com A key challenge is to achieve high conversion and selectivity under mild reaction conditions. google.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H30O3 |

| Molar Mass | 270.41 g/mol |

| Appearance | Colorless to light yellow, clear liquid |

| Melting Point | -1 °C |

| Boiling Point | 180 °C at 20 mmHg |

| Density | 0.91 g/cm³ |

| Refractive Index | 1.434 - 1.44 |

| Flash Point | 142 °C |

| Solubility | Soluble in organic solvents, limited solubility in water |

| CAS Number | 623-66-5 |

Data sourced from multiple chemical suppliers and databases. cymitquimica.comchembk.comtcichemicals.comlabproinc.comstenutz.eu

Detailed Research Findings

Recent studies have provided valuable insights into the reactivity and applications of this compound.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory preparation involves the reaction of octanoic acid with a dehydrating agent. chembk.com One documented procedure involves heating octanoic acid in the presence of a cobalt acetate (B1210297) catalyst, with the removal of water driving the reaction to completion. prepchem.com Another approach utilizes a catalyst system composed of palladium, antimony, and chromium acetates. google.com The reaction temperature for these processes typically ranges from 120°C to 300°C. google.com

Acylation Reactions

This compound is a potent acylating agent. In a study on the synthesis of biorenewable surfactants, the acylation of 2-methylfuran (B129897) with this compound was investigated using a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41). osti.gov The reaction yielded 2-octanoyl-5-methylfuran, a key intermediate. osti.gov The apparent activation energy for this reaction was determined to be 15.5 ± 1.4 kcal mol-1. osti.gov

In another example, the acylation of methyl 3,5-dimethoxyphenylacetate with octanoyl chloride (a related acylating agent) and aluminum chloride produced 3,5-dimethoxy-2-octanoylphenylacetic acid. rsc.org This highlights the utility of octanoyl derivatives in modifying aromatic compounds.

Esterification of Natural Polymers

Research has explored the use of this compound for the chemical modification of cellulose. High-pressure molding at elevated temperatures was employed to facilitate the in-situ esterification of cellulose with this compound. researchgate.netresearchgate.net This process resulted in a hydrophobic product with a modified surface, demonstrating the potential for creating new bio-based materials with tailored properties. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octanoyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-3-5-7-9-11-13-15(17)19-16(18)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFYDKXYXRZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211363 | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-66-5 | |

| Record name | Octanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis and Preparation of Octanoic Anhydride

Established Synthetic Pathways for Symmetrical Anhydrides

Traditional methods for synthesizing symmetrical anhydrides like octanoic anhydride (B1165640) are reliable and well-documented in chemical literature. These pathways typically involve either the removal of a water molecule from two carboxylic acid precursors or the reaction of a more reactive carboxylic acid derivative.

The most direct conceptual approach to forming an anhydride is the dehydration of the corresponding carboxylic acid. This involves the removal of one molecule of water from two molecules of octanoic acid. However, this transformation often requires significant energy input or the use of potent chemical dehydrating agents. chemistry.coach Simple heating of linear monocarboxylic acids like octanoic acid is generally not sufficient to produce the anhydride without a catalyst. orgoreview.com

Various reagents and catalytic systems have been developed to facilitate this dehydration under more controlled conditions. These agents activate the carboxylic acid's hydroxyl group, converting it into a better leaving group to enable the formation of the anhydride linkage. A patent describes a method where octanoic acid is heated to reflux in the presence of a trimellitic anhydride catalyst to form octanoic anhydride. google.com Other catalytic systems for the dehydration of octanoic acid include the use of cobalt(II) acetate (B1210297) at high temperatures prepchem.com or a combination of palladium and chromium salts. google.com

Table 1: Selected Dehydrating Agents and Catalysts for Anhydride Synthesis from Carboxylic Acids

| Dehydrating Agent / Catalyst | General Applicability | Reference |

|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Strong, classical dehydrating agent. chemistry.coachnumberanalytics.comsalempress.com | chemistry.coachnumberanalytics.comsalempress.com |

| Dicyclohexylcarbodiimide (DCC) | Forms a stable urea (B33335) byproduct, driving the reaction. numberanalytics.comresearchgate.net | numberanalytics.comresearchgate.net |

| Acetic Anhydride | Used as a dehydrating agent in fatty acid anhydride production. google.com | google.com |

| Thionyl Chloride (SOCl₂) | Common reagent for creating reactive intermediates. acs.orgcrunchchemistry.co.uknih.gov | acs.orgcrunchchemistry.co.uknih.gov |

| Oxalyl Chloride ((COCl)₂) | Highly reactive, often used in mild condition syntheses. acs.orgnih.gov | acs.orgnih.gov |

| Cobalt(II) Acetate (Co(OAc)₂) | Used as a catalyst for octanoic acid dehydration. prepchem.com | prepchem.com |

| Trimellitic Anhydride | Employed as a catalyst for octanoic acid dehydration. google.com | google.com |

A highly reliable and widely used method for preparing symmetrical anhydrides involves the reaction of an acyl halide with a carboxylate salt. uomustansiriyah.edu.iqlibretexts.org This is arguably the most common laboratory preparation for anhydrides. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution, where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride. jove.com The chloride ion is an excellent leaving group, which makes the reaction thermodynamically favorable. For the synthesis of this compound, this would involve the reaction of octanoyl chloride with a salt such as sodium octanoate (B1194180). orgoreview.comjove.com

An alternative, related pathway involves reacting an acyl chloride directly with a carboxylic acid. pressbooks.pub This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion. crunchchemistry.co.ukjove.comlibretexts.org

Table 2: Acyl Halide-Based Routes to Symmetrical Anhydrides

| Reactants | Key Conditions | Byproduct | Reference |

|---|---|---|---|

| Acyl Chloride + Carboxylate Salt | Typically occurs readily at room temperature. | Metal Halide (e.g., NaCl) | uomustansiriyah.edu.iqchemistrysteps.comjove.com |

| Acyl Chloride + Carboxylic Acid | Requires a base (e.g., pyridine) to scavenge HCl. | HCl (neutralized by base) | crunchchemistry.co.ukjove.compressbooks.pub |

The synthesis of a mixed acetic-octanoic anhydride from octanoyl chloride and sodium acetate has been documented, illustrating the utility of this pathway. researchgate.net The preparation of octanoyl chloride itself is typically achieved by treating octanoic acid with reagents like thionyl chloride or oxalyl chloride.

Research continues to yield novel reagents and methodologies for anhydride synthesis, often focusing on milder conditions, higher yields, and greater efficiency. One such approach employs a system of triphenylphosphine (B44618) oxide (TPPO) and oxalyl chloride, which facilitates the rapid synthesis of symmetrical anhydrides from carboxylic acids at room temperature with high yields. acs.orgnih.gov

Another innovative method utilizes visible light-mediated photoredox catalysis. rsc.org In this system, a ruthenium-based photocatalyst in the presence of carbon tetrabromide and dimethylformamide (DMF) generates a Vilsmeier-Haack type reagent in situ, which activates the carboxylic acid for conversion to the anhydride under mild conditions. rsc.org Additionally, methods using triazine-based coupling reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have been developed for the direct conversion of carboxylic acids to anhydrides. tandfonline.com

Acyl Halide-Based Synthesis Routes

Novel and Green Synthesis Methodologies for this compound

In line with the principles of green chemistry, recent research has focused on developing synthetic routes that are more environmentally benign, atom-economical, and energy-efficient.

A significant advancement in green anhydride synthesis is the use of electrochemistry. A recently discovered method allows for the conversion of carboxylic acids into their corresponding anhydrides via electrolysis, using simple graphite (B72142) and stainless steel electrodes. researchgate.net This process is particularly noteworthy as it is redox-neutral and completely avoids the use of chemical dehydrating agents, which are often a source of chemical waste. researchgate.net

Another approach targeting atom economy is the direct carbonylative synthesis of anhydrides from alkenes. google.com This method uses a transition metal catalyst to combine an alkene, carbon monoxide, and a carboxylic acid in a single step to produce an anhydride. This bypasses the traditional multi-step process of first producing the carboxylic acid from the alkene and then converting it to the anhydride, thus offering a more efficient and atom-economical route. google.com Furthermore, solvent-free methods are being explored, such as the reaction of starch with octanoyl chloride in the absence of an organic solvent to produce starch octanoate, demonstrating the feasibility of reducing solvent use in reactions involving octanoic acid derivatives. researchgate.net

Biocatalysis, particularly the use of enzymes, represents a frontier in green chemical synthesis due to its high selectivity and operation under mild conditions. Lipases are enzymes that are well-documented for their ability to catalyze esterification reactions. acs.org While most commonly used for ester synthesis, these enzymatic reactions often employ anhydrides as highly effective acylating agents. acs.orgnih.gov For instance, lipases from Candida antarctica have been successfully used with cyclic anhydrides to resolve racemic alcohols. acs.org

The use of enzymes for the direct synthesis of anhydrides from carboxylic acids is less common but holds significant potential. The enzymatic process would involve the reversible action of an esterase or lipase (B570770) to catalyze the dehydration of two carboxylic acid molecules. This approach is thermodynamically challenging due to the presence of water in most biological systems. However, the use of anhydrides as acylating agents in enzymatic reactions demonstrates the compatibility of the anhydride functional group with enzymatic catalysts. acs.org The development of enzymatic protocols in non-aqueous media or through protein engineering could pave the way for the direct biocatalytic production of this compound from octanoic acid, representing a truly green synthetic pathway.

Solvent-Free and Atom-Economical Protocols

Purification and Isolation Strategies in Laboratory Scale Research

The synthesis of this compound often results in a crude product mixture containing unreacted starting materials, byproducts such as octanoic acid, and residual catalysts. Therefore, effective purification and isolation are critical to obtaining the compound at a purity suitable for subsequent research applications. Laboratory-scale purification strategies primarily focus on exploiting differences in the physical and chemical properties of this compound and the accompanying impurities. These methods range from classical techniques like distillation and crystallization to more advanced chromatographic separations.

Advanced Chromatographic Techniques for Research-Grade Purity

To achieve research-grade purity, which is often greater than 95%, advanced chromatographic techniques are indispensable. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a fundamental and widely used technique for the purification of this compound. In a typical application, a crude reaction mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is passed through the column to elute the components at different rates. For the purification of this compound derivatives, silica (B1680970) gel is a common stationary phase. google.com The choice of eluent is critical; a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl ether, allows for the fine-tuning of the separation. google.com In some instances, neutral alumina (B75360) is used as the stationary phase with an eluent like chloroform. escholarship.org

Ion-exchange chromatography is particularly effective for removing acidic impurities, such as the byproduct octanoic acid, from the crude anhydride product. The mixture can be passed through a column containing a basic ion-exchange resin, which selectively retains the acidic components, allowing the purified anhydride to be collected. google.com

While gas chromatography (GC) is predominantly an analytical technique to assess purity, its principles are applied in preparative GC for isolating small quantities of highly pure compounds. For analytical purposes, the purity of this compound can be verified using a gas chromatograph equipped with a specific column, such as a J&W DB-1. google.com The structure of the purified anhydride can be further confirmed by coupling the gas chromatograph to a mass spectrometer (GC/MS). google.com Similarly, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, can be employed to analyze the composition of reaction mixtures containing this compound and other fatty acid anhydrides. researchgate.net

| Technique | Stationary Phase | Mobile Phase/Eluent | Target Separation | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane:Ethyl Ether:Acetic Acid (50:50:1) | Purification of this compound derivatives | google.com |

| Column Chromatography | Neutral Alumina (Activity IV) | Chloroform | Purification of a diacetylated guanidine (B92328) derivative | escholarship.org |

| Ion-Exchange | Resin IR-400 (OH⁻ form) | - | Removal of residual octanoic acid | google.com |

| Gas Chromatography (Analytical) | J&W DB-1 column | Hydrogen (carrier gas) | Purity determination of acetyl/caprylic anhydrides | google.com |

Distillation and Crystallization Methodologies for Anhydride Isolation

Distillation and crystallization are powerful techniques for the bulk purification of this compound, leveraging its specific boiling and melting points.

Distillation is highly effective for separating this compound from less volatile or non-volatile impurities. Given its relatively high boiling point (180 °C at 20 mmHg), vacuum distillation is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure. By reducing the pressure, the boiling point of the liquid is lowered, allowing for a safer and more efficient separation.

For mixtures containing components with close boiling points, fractional distillation under vacuum is employed. The introduction of a fractionating column between the distillation flask and the condenser increases the efficiency of the separation. A more advanced and gentle technique is short-path distillation, including thin-film or wiped-film evaporation. google.comresearchgate.net This method is ideal for heat-sensitive compounds as it minimizes the time the liquid spends at an elevated temperature. The crude material is spread as a thin film on a heated surface under high vacuum (e.g., 0.001 to 1 mmHg), and the vaporized anhydride travels a very short distance to a condenser. google.com This technique can yield symmetrical anhydrides of high purity (~99%). google.com

| Distillation Method | Temperature Range | Pressure Range | Application Note | Reference |

|---|---|---|---|---|

| Vacuum Distillation | Boiling Point: 180 °C | 20 mmHg | Standard purification of n-Octanoic Anhydride. | |

| Short-Path Distillation | 165 °C | 4 mmHg | Purification of a crude oil product. | escholarship.org |

| Thin-Film Short Path Evaporation | 100 °C - 220 °C | 0.001 - 1 mmHg | High-purity separation of fatty acid anhydrides. | google.com |

Crystallization is another effective method for isolating this compound, particularly for removing soluble impurities. This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered. This compound has a low melting point of -1 °C. For isolation, the crude product can be dissolved in a suitable non-polar solvent, such as hexane, and cooled to a low temperature (e.g., using a dry ice bath). google.com The anhydride will crystallize out of the solution while the impurities remain dissolved. The purified crystals can then be isolated by filtration. The process can be repeated (recrystallization) to achieve even higher purity. google.com

Reaction Mechanisms and Kinetic Studies of Octanoic Anhydride Transformations

Nucleophilic Acyl Substitution Mechanisms Involving Octanoic Anhydride (B1165640)

Nucleophilic acyl substitution with octanoic anhydride follows a characteristic two-step addition-elimination pathway. A nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a stable octanoate (B1194180) anion as the leaving group. libretexts.orglibretexts.orgvanderbilt.edu This general mechanism applies to a wide range of nucleophiles.

The reaction of this compound with alcohols (alcoholysis) or phenols yields an octanoate ester and a molecule of octanoic acid. libretexts.orguomustansiriyah.edu.iq The reaction is a classic example of nucleophilic acyl substitution.

The mechanism proceeds as follows:

Nucleophilic Attack: The oxygen atom of the alcohol or phenol (B47542) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of this compound. This forms a tetrahedral intermediate. libretexts.org

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C-O bond of the octanoate leaving group breaks, and the carbonyl double bond is reformed.

Deprotonation: A base, which can be the solvent (like pyridine) or another molecule of the alcohol, removes the proton from the oxonium ion intermediate to yield the final ester product and a protonated base. libretexts.org The other product is a molecule of octanoic acid, formed after the octanoate leaving group is protonated.

This reaction is often performed with gentle heating to increase the rate. ucl.ac.uk For instance, the acetylation of salicylic (B10762653) acid (o-hydroxybenzoic acid) with acetic anhydride to produce aspirin (B1665792) is a well-known analogous reaction. uomustansiriyah.edu.iq Similarly, this compound can react with phenols to form phenyl octanoates. ucl.ac.uk

This compound reacts with ammonia, primary amines, or secondary amines to produce N-substituted octanamides. This amidation reaction also proceeds via a nucleophilic acyl substitution mechanism. libretexts.orguomustansiriyah.edu.iq

The mechanism involves:

Nucleophilic Attack: The nitrogen atom of the amine attacks a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. uomustansiriyah.edu.iq

Deprotonation & Leaving Group Elimination: The initially formed octanoic acid byproduct is an acid, which will react with the basic amine starting material. libretexts.org Therefore, two equivalents of the amine are required. The second equivalent of the amine acts as a base to deprotonate the intermediate, facilitating the collapse of the tetrahedral structure and the expulsion of the octanoate leaving group. acs.org This results in the formation of the amide and an ammonium (B1175870) octanoate salt.

This compound can react with another carboxylic acid to form a mixed anhydride, although this is often an equilibrium process. A more common synthetic route to mixed anhydrides involves activating a carboxylic acid. For example, reacting octanoic acid with ethyl chloroformate in the presence of a base like triethylamine (B128534) generates a mixed carbonic-carboxylic anhydride. osti.gov

The mechanism for the reaction between an N-carboxyanhydride and octanoic acid to form a transient mixed anhydride has been investigated. core.ac.uk It is proposed that the nucleophilic carboxylate of octanoic acid attacks the carbonyl of the other anhydride. core.ac.uk This creates a new, transient mixed anhydride intermediate which is a key species in driving further acylation reactions. core.ac.uk In another method, reacting octanoic acid with acetic anhydride can form a mixed acetic-octanoic anhydride in situ. researchgate.net

The reaction of this compound with strong organometallic nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols. libretexts.orguq.edu.au This transformation involves two successive nucleophilic additions.

The mechanism is as follows:

First Nucleophilic Acyl Substitution: The first equivalent of the organometallic reagent attacks one of the carbonyl carbons of this compound. The resulting tetrahedral intermediate collapses, eliminating the octanoate leaving group to form a ketone intermediate. uq.edu.augriffith.edu.au

Second Nucleophilic Addition: The ketone intermediate is more reactive than the starting anhydride towards the organometallic reagent. A second equivalent of the reagent rapidly attacks the carbonyl carbon of the ketone. uq.edu.augriffith.edu.au

Protonation: An acidic workup step is required to protonate the resulting alkoxide ion, yielding the final tertiary alcohol product. uq.edu.au Two of the alkyl/aryl groups on the tertiary alcohol originate from the organometallic reagent.

To achieve the formation of a ketone (a single addition), less reactive organometallic reagents like lithium dialkylcuprates can be used. These reagents will react with the more reactive anhydride but are generally unreactive towards the ketone product. griffith.edu.au

Mechanism with Carboxylic Acids (Mixed Anhydride Formation)

Solvent Effects on this compound Reactivity and Selectivity

The choice of solvent can significantly influence the rate and selectivity of reactions involving this compound by affecting the stability of reactants, intermediates, and transition states.

Non-polar Solvents: In many nucleophilic substitution reactions, non-polar solvents can lead to faster reaction rates. nih.govnih.gov For example, a kinetic study of the acylation of 2-methylfuran (B129897) with this compound was conducted in the non-polar solvent heptane (B126788). core.ac.uk Reactions involving organometallic reagents are typically carried out in non-polar aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). uq.edu.au It has been observed in some esterification reactions that the rate constant can be significantly greater in a non-polar solvent like THF compared to a polar one like acetonitrile (B52724). nih.gov Non-polar solvents like trichloroethylene (B50587) have also been shown to favor SN2 products and improve stereoselectivity in glycosylation reactions. osti.gov

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are common in organic synthesis. In a study on the esterification of phthalic anhydride, DMSO was found to enhance the reaction rate, whereas acetonitrile reduced it. uq.edu.au In the synthesis of cellulose (B213188) esters using this compound, a LiCl/N,N-dimethylacetamide (LiCl/DMAc) solvent system was used to dissolve the cellulose, creating a homogeneous reaction environment. researchgate.net

Basic Solvents: Pyridine (B92270) is often used in acylation reactions with anhydrides. It serves not only as a solvent but also as a catalyst and a base to neutralize the carboxylic acid byproduct, thereby driving the reaction to completion. libretexts.org

The effect of the solvent is complex, but generally, solvents that can stabilize charged intermediates or transition states can alter the energy profile of the reaction. For nucleophilic acyl substitution, a polar solvent might be expected to stabilize the charged tetrahedral intermediate, but strong solvation of the nucleophile could decrease its reactivity, leading to slower rates. The optimal solvent is therefore highly dependent on the specific reactants and mechanism.

Kinetic Investigations of this compound Reactions

Kinetic studies provide quantitative insight into the factors governing the rates of this compound transformations. A detailed investigation into the liquid-phase acylation of 2-methylfuran with this compound using an Al-MCM-41 solid acid catalyst in heptane solvent has been reported. core.ac.uknih.gov

The key findings from this study are summarized below:

| Kinetic Parameter | Value | Conditions |

| Apparent Activation Energy (Ea) | 15.5 ± 1.4 kcal mol⁻¹ | Temperature range: 348–408 K |

| Apparent Reaction Order (2-methylfuran) | ~0.6 | 378 K |

| Apparent Reaction Order (this compound) | ~0.5 | 378 K |

| Apparent Reaction Order (Products) | ~0 | 378 K |

| Proposed Mechanism | Eley-Rideal | - |

| Data sourced from references vanderbilt.edunih.gov. |

The fractional reaction orders suggest a complex mechanism where the adsorption and reaction on the catalyst surface are key steps. nih.gov The data was consistent with an Eley-Rideal mechanism, where one reactant (this compound) adsorbs to the catalyst surface and then reacts with the other reactant (2-methylfuran) from the bulk phase. nih.gov The near-zero reaction order with respect to the products indicates that product inhibition is negligible under the studied conditions. core.ac.uk

Another study comparing the esterification of benzoic acid and octanoic acid found that the alkyl acid (octanoic acid) was significantly more reactive and was converted to its corresponding ester more quickly than the aromatic acid, which is stabilized by resonance.

Determination of Rate Laws and Activation Parameters

The kinetics of this compound transformations are crucial for understanding reaction mechanisms and optimizing process conditions. A notable example is the Friedel-Crafts acylation of 2-methylfuran with n-octanoic anhydride, a key step in the synthesis of biorenewable oleo-furan sulfonate surfactants. acs.org Kinetic studies for this reaction have been conducted using a fixed-bed tubular reactor with a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41). acs.orgosti.gov

Under steady-state conditions, the reaction rate was measured by varying the concentrations of the reactants, 2-methylfuran and n-octanoic anhydride. osti.gov The experiments revealed partial positive reaction orders with respect to both reactants. Specifically, at 378 K, the apparent reaction rate order was determined to be approximately 0.6 in 2-methylfuran concentration and approximately 0.5 in n-octanoic anhydride concentration. acs.orgosti.gov Interestingly, the rate showed a tendency to transition towards a zero-order dependence at higher concentrations of n-octanoic anhydride (> 0.3 M). osti.gov The reaction rate was found to be negligible in relation to the product concentrations, indicating that product inhibition is not a significant factor in this system. acs.orgresearchgate.net

The influence of temperature on the reaction rate was investigated over a range of 348–408 K (75–135 °C) to determine the activation parameters. acs.orgosti.gov From these experiments, the apparent activation energy (Ea) for the formation of the acylated product, 2-octanoyl-5-methylfuran, was calculated to be 15.5 ± 1.4 kcal mol⁻¹. acs.orgresearchgate.net This value is essential for predicting how temperature changes will affect the reaction rate and for controlling the process in an industrial setting. The kinetic data obtained are consistent with an Eley-Rideal type mechanism, where one reactant adsorbs onto the catalyst surface and then reacts with the other reactant from the bulk phase. acs.orgosti.gov

Table 1: Kinetic Parameters for the Acylation of 2-Methylfuran with n-Octanoic Anhydride

| Parameter | Value | Conditions |

|---|---|---|

| Apparent Rate Order (2-Methylfuran) | ~0.6 | 378 K, Al-MCM-41 catalyst |

| Apparent Rate Order (n-Octanoic Anhydride) | ~0.5 | 378 K, Al-MCM-41 catalyst |

| Apparent Rate Order (Products) | ~0 | 378 K, Al-MCM-41 catalyst |

| Apparent Activation Energy (Ea) | 15.5 ± 1.4 kcal mol⁻¹ | Temperature range: 348–408 K |

Isotope Effects in this compound Transformations

Isotope effects are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming steps at the transition state. libretexts.org In the study of this compound transformations, isotopic labeling helps to track the fate of atoms and identify rate-determining steps.

In a different mechanistic investigation, the reaction of valine N-carboxyanhydride (Val-NCA) with octanoic acid was studied using ¹⁸O-labeled octanoic acid. acs.org The goal was to determine the mechanism of fatty acylation. By analyzing the mass spectra of the products, researchers could trace the path of the labeled oxygen atom. The results supported a mechanism where the octanoic acid carboxylate attacks the N-carboxyanhydride to form a mixed anhydride intermediate. This transient mixed anhydride then acts as the acyl transfer agent. acs.org While not a traditional kinetic isotope effect measuring rate changes, this use of isotopic labeling was fundamental in confirming the proposed reaction pathway over alternative possibilities. acs.org

Transition State Analysis in this compound Chemistry

Transition state analysis provides a molecular-level picture of the highest-energy point along a reaction coordinate, offering deep insights into the reaction mechanism. For reactions involving this compound, such as the Friedel-Crafts acylation of 2-methylfuran, the mechanism is thought to proceed through several key steps, each with its own transition state. osti.gov

The proposed mechanism involves:

Adsorption and activation of this compound on an acid site of the catalyst to form an acyl intermediate.

An electrophilic attack by this acyl species on the furan (B31954) ring, which forms a Wheland intermediate, also known as a sigma complex.

Deprotonation to regenerate the catalyst's acid site and release the final product. osti.gov

Kinetic modeling based on experimental data for this reaction suggests that an Eley-Rideal mechanism is at play. osti.gov Further analysis considered two possibilities for the surface reaction: a stepwise mechanism where the formation of the acyl intermediate is the rate-limiting step, and a concerted mechanism. The experimental rate data and observed rate orders were found to be more consistent with a concerted rate expression, where the electrophilic attack and deprotonation occur in a more synchronized fashion. researchgate.netresearchgate.net

Computational studies on related systems provide a framework for understanding the transition states in this compound chemistry. For instance, density functional theory (DFT) calculations on the formation of carboxylic sulfuric anhydrides show that the reaction can be nearly barrierless, proceeding through a concerted cycloaddition within a precursor complex. acs.org The transition state is identified computationally as a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the atomic motions that lead from the reactant complex to the product. acs.org Similar computational approaches could be applied to precisely map the energy landscape and structure of the transition state for key this compound reactions.

Strategic Applications of Octanoic Anhydride in Advanced Organic Synthesis

Octanoylation Reactions in Complex Molecule Construction

The introduction of an octanoyl group can significantly alter the properties of a molecule, influencing its lipophilicity, steric profile, and biological interactions. Octanoic anhydride (B1165640) serves as an efficient acylating agent for this purpose in various synthetic contexts. cymitquimica.com

As an Acylating Agent for Natural Products Synthesis

The total synthesis of complex natural products often requires precise and strategic functionalization of advanced intermediates. Octanoic anhydride has been employed as a key reagent in the synthesis of highly oxidized and structurally intricate molecules.

A notable example is its use in the total synthesis of Thapsigargin, a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump isolated from the plant Thapsia garganica. researchgate.netnih.gov In a pivotal step of the synthesis developed by Baran and coworkers, an advanced guaianolide skeleton intermediate was treated with potassium permanganate (B83412) in the presence of octanoic acid and this compound. acs.orgsigmaaldrich.com This reaction achieved a crucial α-octanoylation of an enone, installing one of the several ester side chains characteristic of the natural product's structure. researchgate.netnih.gov The use of this compound in this context was critical for building the complex ester array of the final molecule. nih.govacs.orgsigmaaldrich.com

Table 1: Application of this compound in Natural Product Synthesis

| Natural Product | Synthetic Step | Reagents | Purpose of Octanoylation | Reference |

| Thapsigargin | α-Oxidation/Acylation of an enone intermediate | KMnO₄, Octanoic Acid, This compound | Installation of the C-8 octanoyl ester side chain, a key structural feature of the final molecule. | acs.org, nih.gov, sigmaaldrich.com |

| Thapsigargin Analogs | Esterification of a polyol intermediate | This compound , DMAP | Regioselective esterification to build the acylated core structure. | researchgate.net |

In the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound is a valuable intermediate in the synthesis of various chemical products, including those relevant to the pharmaceutical industry. cymitquimica.comzenfoldst.com The octanoylation of molecules can be a critical step in creating Active Pharmaceutical Ingredients (APIs) or their precursors. nih.gov

One significant application is in the synthesis of acylated peptides with therapeutic potential. For instance, the peptide hormone ghrelin requires an O-linked octanoyl group on a specific serine residue for its biological activity, which includes regulating appetite and metabolism. nih.govoncotarget.com Synthetic strategies to produce ghrelin and its analogs for research and therapeutic development have utilized this compound. In one approach, amide-linked ghrelin analogs were prepared where a diaminopropionic acid residue was orthogonally deprotected and then reacted with this compound to install the necessary acyl group. nih.gov

Furthermore, the acylation of precursor molecules is a common strategy in drug synthesis. In the total synthesis of Largazole, a potent histone deacetylase inhibitor with anticancer activity, the final step involves the acylation of a deprotected thiol group. mdpi.com While the reported synthesis uses octanoyl chloride, this compound represents an alternative and reactive acylating agent for such transformations. cymitquimica.commdpi.com The synthesis of biorenewable surfactants also provides an example of intermediate synthesis, where 2-methylfuran (B129897) is acylated with n-octanoic anhydride to produce 2-octanoyl-5-methylfuran, a key precursor. osti.gov

For Functionalization of Biopolymers and Oligomers

The modification of biopolymers and oligomers is a burgeoning field aimed at creating new materials with tailored properties for applications in medicine, food science, and industry. This compound can be used to introduce hydrophobic octanoyl chains onto hydrophilic polymer backbones, thereby altering their physical and chemical characteristics. google.compjoes.com

Polysaccharides such as cellulose (B213188), starch, and glucans are common targets for such functionalization. google.compjoes.comnih.gov For example, poly alpha-1,3-glucan can be esterified by reaction with acid anhydrides, including this compound, in the presence of an acid catalyst. google.com Similarly, the modification of α-(1,3) glucan with short-chain acid anhydrides like caprylic (octanoic) anhydride can be achieved to produce glucan esters. nih.gov This type of modification can increase the hydrophobicity of the polysaccharide, making it suitable for applications like biodegradable plastics or as a component in coatings. pjoes.comgoogle.com

The octanoylation of peptides is another key area. The N-terminal acylation of antimicrobial peptides with fatty acids, including octanoic acid (often introduced via the anhydride), has been shown to enhance their biological activity against pathogenic bacteria like Acinetobacter baumannii. frontiersin.org

Table 2: Examples of Biopolymer Functionalization

| Biopolymer/Oligomer | Acylating Agent | Purpose of Functionalization | Resulting Property | Reference |

| Poly alpha-1,3-glucan | This compound | Esterification of hydroxyl groups | Increased hydrophobicity, melt-processability | google.com |

| Antimicrobial Peptides | Octanoic Acid/This compound | N-terminal acylation | Enhanced antimicrobial activity | frontiersin.org |

| Guar Gum/Polysaccharides | n-Octenyl succinic anhydride | Introduction of hydrophobicity | Modified emulsification and solubility properties | pjoes.com |

| Ghrelin Peptide Analogs | This compound | Acylation of side-chain amine | Creation of biologically active peptide analogs | nih.gov |

Role in Protecting Group Strategies for Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction occurring elsewhere in the molecule. This temporary "mask" is called a protecting group. organic-chemistry.orgyoutube.com A good protecting group is easily installed, stable to the reaction conditions it needs to endure, and readily removed in high yield when its job is done. organic-chemistry.org

Formation of Octanoyl Esters and Amides for Alcohol and Amine Protection

The conversion of a functional group into a less reactive derivative is the basis of protection chemistry. organic-chemistry.org this compound is an effective reagent for the protection of nucleophilic functional groups like alcohols and amines by converting them into octanoyl esters and amides, respectively.

Protection of Amines: Amines are strong nucleophiles that can interfere with many synthetic transformations. youtube.com Reacting an amine with an anhydride, such as this compound, in the presence of a base converts it into an amide. In an amide, the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic and basic than the original amine. youtube.com This strategy prevents the amine from undergoing unwanted side reactions. The principle is widely applied using anhydrides like di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to form carbamates, which are a specific type of amide. youtube.comorganic-chemistry.org

Protection of Alcohols: Alcohols can be protected by converting them to esters. The reaction of an alcohol with this compound, often catalyzed by a base like pyridine (B92270) or an acid, yields an octanoyl ester. organic-chemistry.org This masks the hydroxyl group, preventing it from acting as a nucleophile or an acid in subsequent steps. The bulky nature of the octanoyl group can also provide steric hindrance. Pivaloyl esters, derived from the similarly bulky pivalic anhydride, are known for their stability and are used to protect alcohols during various transformations. organic-chemistry.org

Selective Deprotection Methodologies in Multi-Step Synthesis

A key aspect of a sophisticated protecting group strategy is the ability to remove one protecting group while leaving others intact, a concept known as orthogonal protection. organic-chemistry.orgresearchgate.net This allows for the sequential modification of a multifunctional molecule. The octanoyl group, as a simple ester or amide, fits into this strategy as it has distinct cleavage conditions compared to many other common protecting groups.

Octanoyl esters and amides are typically stable to the acidic conditions used to remove acid-labile groups like tert-butyloxycarbonyl (Boc) or trityl (Trt) groups. sigmaaldrich.comorganic-chemistry.org They are also stable to the conditions of catalytic hydrogenolysis used to cleave benzyl (B1604629) (Bn) ethers or carbamates. uwindsor.ca

The deprotection (cleavage) of an octanoyl ester or amide is most commonly achieved via hydrolysis under basic conditions, for example, using sodium hydroxide (B78521) or potassium carbonate in a protic solvent like methanol (B129727) or water. wikipedia.org This difference in cleavage conditions allows for selective deprotection. For instance, in a molecule containing both a Boc-protected amine and an octanoyl-protected alcohol, the Boc group can be selectively removed with a strong acid (like trifluoroacetic acid, TFA) to reveal the free amine for further reaction, leaving the octanoyl ester untouched. sigmaaldrich.comorganic-chemistry.org Subsequently, the octanoyl group can be removed under basic conditions.

This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis, where different amino acid side chains are protected with groups that can be removed selectively at various stages of the synthesis. researchgate.netthermofisher.com

Table 3: Orthogonal Deprotection Involving Acyl-Type Protecting Groups

| Protecting Group | Common Cleavage Conditions | Orthogonal To |

| Octanoyl (Ester/Amide) | Basic Hydrolysis (e.g., NaOH, K₂CO₃) | Boc, Trt (Acid-Labile); Bn, Cbz (Hydrogenolysis) |

| Boc (Carbamate) | Strong Acid (e.g., TFA) | Fmoc (Base-Labile); Octanoyl |

| Bn (Ether/Ester) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Octanoyl , Boc, Fmoc |

| Fmoc (Carbamate) | Base (e.g., Piperidine in DMF) | Boc (Acid-Labile); Octanoyl (hydrolysis requires stronger base/harsher conditions) |

| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Most other groups, including Octanoyl |

This compound as a Precursor for Specialty Chemicals and Fine Chemicals

This compound serves as a versatile and reactive precursor in the synthesis of a variety of specialty and fine chemicals. Its utility stems from the reactivity of the anhydride functional group, which allows for the introduction of the octanoyl group into various molecular scaffolds. This capability is leveraged in the production of specialized peroxides, ketones, aldehydes, and derivatives for materials science applications such as surfactants and emulsifiers.

Synthesis of Octanoyl Peroxides and Hydroperoxides

This compound is a key starting material for the synthesis of diacyl peroxides, particularly dioctanoyl peroxide. These organic peroxides are valuable as initiators for polymerization reactions and as oxidizing agents. The synthesis can be achieved by reacting the anhydride with a peroxide source, such as sodium peroxide. The general reaction involves the nucleophilic attack of the peroxide anion on the carbonyl carbon of the anhydride, leading to the formation of the peroxide linkage and a carboxylate salt as a byproduct. google.com

A general scheme for this synthesis is as follows: 2 R-C(O)-O-C(O)-R + Na₂O₂ → R-C(O)-O-O-C(O)-R + 2 NaO-C(O)-R google.com

Furthermore, this compound is listed as a suitable reagent for reacting with hydroxy hydroperoxides to form hydroxy-peroxyesters, expanding its utility in creating multifunctional peroxide compounds. google.com

Table 1: Synthesis of Octanoyl Peroxides from this compound

| Product Class | Reactants | Reagents | Key Product |

| Diacyl Peroxide | This compound | Sodium Peroxide (Na₂O₂) | Dioctanoyl Peroxide google.com |

| Peroxyester | This compound, Hydroxy Hydroperoxide | - | Hydroxy-peroxyester google.com |

Generation of Octanoyl Ketones and Aldehydes

This compound is employed in several synthetic methodologies to produce ketones and aldehydes bearing an octanoyl moiety. These products are significant intermediates in the synthesis of complex molecules and fine chemicals.

One notable application is the α'-acyloxylation of cyclic enones, where this compound, in conjunction with octanoic acid and potassium permanganate (KMnO₄), facilitates the formation of α-octanoylated enones. acs.orgresearchgate.net This manganese-mediated oxygenation has been applied in the total synthesis of complex natural products like thapsigargin. acs.orgresearchgate.net

Another significant route to ketones is the Friedel-Crafts acylation. Research has demonstrated the acylation of 2-methylfuran with n-octanoic anhydride using a mesoporous aluminosilicate (B74896) catalyst (Al-MCM-41) to produce 2-octanoyl-5-methylfuran. mdpi.comresearchgate.netosti.gov This reaction is a key step in producing precursors for biorenewable surfactants. osti.gov

For the generation of aldehydes, a method has been developed involving the hydrogenation of carboxylic acid anhydrides. While the reaction can be slow for more sterically hindered anhydrides, it is a viable pathway for converting this compound into octanal (B89490) in the presence of a suitable catalyst. google.com

Table 2: Synthesis of Octanoyl Ketones and Aldehydes

| Product Type | Substrate/Reactant | Reagents/Catalyst | Product Example |

| α-Octanoylated Enone | Cyclic Enone | KMnO₄, Octanoic Acid, this compound | α-Octanoylated Enone researchgate.net |

| Furan (B31954) Ketone | 2-Methylfuran, this compound | Al-MCM-41 | 2-Octanoyl-5-methylfuran researchgate.net |

| Aldehyde | This compound | Hydrogen (H₂), Metal Catalyst | Octanal google.com |

Derivatization for Surfactant and Emulsifier Research

The introduction of the hydrophobic octanoyl chain is a critical strategy in the development of novel surfactants and emulsifiers. While direct derivatization with this compound is one route, research in this area frequently utilizes derivatives like octenyl succinic anhydride (OSA) to modify hydrophilic biopolymers such as starch and gelatin. plos.orgresearchgate.netnih.gov

The modification of starch with OSA, for example, creates amphiphilic molecules capable of stabilizing oil-in-water (o/w) emulsions. researchgate.net These modified starches can act as Pickering stabilizers, where solid particles adsorb to the oil-water interface, creating exceptionally stable emulsions. plos.org Similarly, bovine bone gelatin has been chemically modified with OSA to improve its emulsifying properties for applications like the stabilization of fish oil-loaded emulsions. nih.gov

The underlying principle of these derivatizations is the covalent attachment of a hydrophobic moiety (the octenyl group) via the reactive anhydride function to a hydrophilic backbone. This process imparts surface-active properties to the original polymer. Furthermore, the synthesis of alkyl furan ketones from this compound, as described in the previous section, is explicitly aimed at creating precursors for a new class of biorenewable oleo-furan surfactants. osti.gov

Table 3: Application of Anhydride Derivatization in Surfactant/Emulsifier Research

| Base Material | Derivatizing Agent | Resulting Property | Application |

| Starch | Octenyl Succinic Anhydride (OSA) | Amphiphilic, Emulsifying | Food-grade emulsifier, Pickering emulsions plos.orgresearchgate.net |

| Gelatin | Octenyl Succinic Anhydride (OSA) | Improved Emulsifying Properties | Stabilization of o/w emulsions nih.gov |

| 2-Methylfuran | n-Octanoic Anhydride | Surfactant Precursor | Synthesis of biorenewable oleo-furan surfactants osti.gov |

Catalysis and Mediated Reactions Involving Octanoic Anhydride

Lewis Acid Catalysis in Octanoic Anhydride (B1165640) Reactions

Lewis acids are pivotal in activating carboxylic anhydrides for acylation reactions. organic-chemistry.org They function by coordinating to one of the carbonyl oxygen atoms of octanoic anhydride, thereby increasing the positive partial charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This strategy is fundamental to processes like Friedel-Crafts acylation and the esterification of sterically hindered alcohols.

Common Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and ferric chloride (FeCl₃) are traditionally used in Friedel-Crafts acylation, where an acyl group is added to an aromatic ring. salempress.com In this context, this compound can serve as the octanoylating agent. More contemporary and milder Lewis acids have been explored to improve reaction conditions and selectivity. For instance, metal triflates like copper(II) triflate (Cu(OTf)₂) and tin(II) triflate (Sn(OTf)₂) have proven to be highly efficient catalysts for the acylation of alcohols, thiols, and sugars under mild conditions. organic-chemistry.org These catalysts are effective in low concentrations and offer high yields, even for the acylation of sensitive substrates like tertiary alcohols. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate, which is then attacked by the nucleophile. organic-chemistry.org

The choice of solvent is also critical, with dichloromethane (B109758) (CH₂Cl₂) often being the most effective medium for these reactions. organic-chemistry.org The catalytic efficiency can be influenced by the specific Lewis acid used, with some showing better performance for certain substrates. For example, while Cu(OTf)₂ is broadly effective, other catalysts like BF₃·OEt₂, ZnCl₂, and FeCl₃ have also been utilized with varying degrees of success. organic-chemistry.org Solid acid catalysts with Lewis acid sites, such as certain zeolites, are also employed, particularly in Friedel-Crafts type reactions, offering advantages in terms of catalyst separation and recycling. researchgate.net

Table 1: Selected Lewis Acid Catalysts in Acylation Reactions

| Catalyst | Typical Substrates | Key Features |

|---|---|---|

| AlCl₃, FeCl₃ | Aromatic compounds | Traditional catalysts for Friedel-Crafts acylation. salempress.com |

| Cu(OTf)₂ | Alcohols, Thiols, Sugars | Highly efficient under mild conditions, cost-effective, high yield. organic-chemistry.org |

| Sn(OTf)₂ | Alcohols, Thiols, Sugars | Highly effective, similar to Cu(OTf)₂. organic-chemistry.org |

Brønsted Acid and Base Catalysis for Enhanced Reactivity and Selectivity

Brønsted acids and bases play a significant role in catalyzing reactions involving this compound, primarily by protonating the anhydride or deprotonating the nucleophile, respectively.

Brønsted Acid Catalysis Brønsted acids activate this compound by protonating a carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. This principle is central to the Fischer-Speier esterification mechanism. mdpi.com A notable application is the Friedel-Crafts acylation of furanic compounds with long-chain fatty acid anhydrides to produce precursors for biorenewable surfactants. osti.gov

In a specific study, the acylation of 2-methylfuran (B129897) with this compound was investigated using the mesoporous aluminosilicate (B74896) Al-MCM-41 as a solid Brønsted acid catalyst. osti.gov The reaction, conducted in a fixed-bed tubular reactor, yielded 2-octanoyl-5-methylfuran. osti.gov Kinetic studies of this system revealed apparent reaction orders of approximately 0.5 with respect to the anhydride and 0.6 for 2-methylfuran, with negligible inhibition from the products, octanoic acid and 2-octanoyl-5-methylfuran. osti.gov The apparent activation energy for the reaction was determined to be 15.5 ± 1.4 kcal mol⁻¹. osti.gov An Eley-Rideal type mechanism was proposed, where the anhydride adsorbs onto the Brønsted acid site, followed by an attack from the unadsorbed 2-methylfuran in the rate-determining step. osti.govresearchgate.net

Brønsted Base Catalysis Brønsted base catalysis in reactions of this compound typically involves the activation of the nucleophile. For instance, in the esterification of an alcohol, a base can deprotonate the alcohol's hydroxyl group, forming a more potent alkoxide nucleophile. This alkoxide can then efficiently attack the carbonyl carbon of the anhydride. chemistrysteps.com While strong bases like sodium hydroxide (B78521) can hydrolyze the anhydride, non-nucleophilic bases or careful control of reaction conditions allow for the selective activation of the nucleophilic partner in the reaction.

Organocatalytic Applications of this compound

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of this compound, organocatalysts can function as either Lewis bases or Brønsted acids/bases. A common application is in acylation reactions, where nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are highly effective. researchgate.net

DMAP catalyzes acylation by first reacting with this compound to form a highly reactive N-octanoylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the anhydride itself. After the octanoyl group is transferred to the nucleophile, the DMAP catalyst is regenerated, completing the catalytic cycle. This method is widely used for esterifications and amidations under mild conditions.

While direct organocatalytic applications with this compound are extensions of well-established principles, related research highlights the potential. For example, organocatalysts are used for the ring-opening polymerization of O-carboxyanhydrides (OCAs), a class of cyclic anhydrides, to produce functionalized polyesters. researchgate.net In other areas, octanoic acid has been used as a pro-nucleophile in organocatalytic Mitsunobu reactions, showcasing the versatility of C8-carboxylic acid derivatives in such systems. hku.hk

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal complexes offer unique catalytic pathways for the transformation of this compound beyond simple acylation. These methods can lead to the formation of aldehydes, ketones, and other functional groups through processes like hydrogenolysis and coupling reactions.

Palladium complexes have been shown to catalyze the hydrogenolysis of this compound. researchgate.net Using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), the anhydride can be reduced to yield octanal (B89490) and octanoic acid. researchgate.net Furthermore, palladium catalysts facilitate the synthesis of ketones from carboxylic anhydrides and organoboron compounds under mild conditions. researchgate.net This transformation proceeds via the oxidative addition of the anhydride to the Pd(0) center, forming an acyl-carboxylato-palladium(II) complex, which then undergoes transmetalation with the organoboron reagent and subsequent reductive elimination to yield the ketone. researchgate.net

Ruthenium complexes are also effective for the hydrogenation of anhydrides. For example, H₄Ru₄(CO)₈(PBu₃)₄ can catalyze the hydrogenation of anhydrides to their corresponding alcohols, which are often isolated as esters from reaction with the carboxylic acid byproduct. researchgate.net Other transition metals like rhodium have been shown to catalyze the conversion of aromatic anhydrides into cyclic ketones, suggesting potential for intramolecular C-H activation and cyclization reactions involving aliphatic anhydrides under suitable conditions. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions with Anhydrides

| Catalyst System | Anhydride Substrate | Product(s) | Reaction Type |

|---|---|---|---|

| Pd(PPh₃)₄ / H₂ | This compound | Octanal, Octanoic Acid | Hydrogenolysis researchgate.net |

| Pd(OAc)₂ + Phosphine / Organoboronic Acid | Carboxylic Anhydrides | Ketones | Ketone Synthesis researchgate.net |

Enzyme-Mediated Reactions Utilizing this compound

Enzymes, as highly specific and efficient biocatalysts, enable a range of transformations involving this compound and its parent acid under mild, environmentally benign conditions. Lipases are particularly prominent in this area. wikipedia.org

Lipases are widely employed to catalyze esterification and transesterification reactions (octanoylation) with high chemo-, regio-, and enantioselectivity. nih.gov Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, are frequently used due to their stability and reusability. nih.govresearchgate.net

These enzymes can catalyze the acylation of various nucleophiles, including alcohols, flavonoids, and steroids, using octanoic acid, its esters, or the anhydride as the acyl donor. researchgate.netconicet.gov.ar For example, the regioselective acylation of the primary hydroxyl group of hydrocortisone (B1673445) has been achieved with high yields using CALB with either octanoic acid or ethyl octanoate (B1194180). conicet.gov.ar Similarly, flavonoid esters with modified lipophilicity and biological activity have been synthesized by acylating compounds like naringin (B1676962) and rutin (B1680289) with octanoic acid, catalyzed by CALB. researchgate.net

Kinetic studies have been performed on lipase-catalyzed reactions involving octanoic acid derivatives. The hydrolysis of thiolesters of methyl-branched octanoic acids showed that branching near the carbonyl group significantly reduces or eliminates activity for several commercial lipases. nih.gov In the esterification of alcohols with configurationally pure 2-methyloctanoic acids, the S-enantiomer reacted faster with all lipases tested. nih.gov

Table 3: Selected Lipase-Catalyzed Reactions with Octanoic Acid/Derivatives

| Enzyme | Substrate(s) | Acyl Donor | Product |

|---|---|---|---|

| Candida antarctica Lipase B | Hydrocortisone | Octanoic Acid / Ethyl Octanoate | 21-Octanoyloxy-11β,17α-dihydroxypregn-4-en-3,20-dione conicet.gov.ar |

| Candida antarctica Lipase B | Naringin, Rutin | Octanoic Acid | Naringin/Rutin Octanoate Esters researchgate.net |

| Rhizomucor miehei Lipase | Aryl Esters of 2-Methyloctanoic Acid | Water | (R)-2-Methyloctanoic Acid (via hydrolysis) nih.gov |

Beyond direct acylation, biocatalytic systems can utilize this compound or its corresponding acid in multi-step chemoenzymatic sequences. A prime example is the in-situ generation of peroctanoic acid for epoxidation reactions. nih.gov Here, a lipase like CALB catalyzes the reaction between octanoic acid and hydrogen peroxide to form peroctanoic acid. nih.govnih.gov This peroxy acid then acts as a chemical oxidant to epoxidize an alkene, such as cyclohexene. nih.govmdpi.com This approach avoids the handling of hazardous, pre-formed peroxy acids and can be performed in greener solvents like ionic liquids. nih.gov

Another chemoenzymatic strategy involves the lipase-mediated formation of oxaziridines. In this system, a lipase is used to generate a peracid from octanoic acid and a peroxide donor like urea-hydrogen peroxide (UHP). The peracid then oxidizes an imine (Schiff base) in a subsequent chemical step to form the corresponding oxaziridine (B8769555) ring. These examples demonstrate how biocatalysts can be integrated into reaction cascades, where an enzyme performs a key activation step, enabling further chemical transformations. researchgate.net

Interdisciplinary Research Involving Octanoic Anhydride in Biochemical and Materials Sciences

Metabolic and Enzymatic Pathways Research Involving Octanoic Acid Derivatives

The derivatives of octanoic acid, for which octanoic anhydride (B1165640) can serve as a precursor, are integral to understanding various metabolic and enzymatic processes.

Investigation of Acyl-CoA Synthase and Related Enzyme Mechanisms

Acyl-CoA synthetases are crucial enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. asm.org Research into the mechanisms of these enzymes often utilizes derivatives of octanoic acid. For instance, studies on acyl-CoA synthetase from Pseudomonas fragi have demonstrated its ability to catalyze the synthesis of adenosine (B11128) 5′-polyphosphates and dinucleoside polyphosphates, with octanoyl-AMP being a key intermediate. asm.org The synthesis of fatty acyl-CoA thioesters for these studies can be achieved by reacting the fatty acid with ethylchloroformate to form a mixed anhydride, which then reacts with coenzyme A. asm.org

Furthermore, the inhibitory effects of various compounds on acyl-CoA synthetase activity are investigated using octanoic acid as a substrate. asm.org In a study on FadD from Pseudomonas putida CA-3, a true long-chain fatty acyl coenzyme A synthetase, the enzyme's activity was assayed by measuring the formation of hydroxamate in the presence of octanoic acid. asm.org

Role in Lipid Metabolism Research Pathways

Octanoic acid and its derivatives play a significant role in lipid metabolism research. Medium-chain fatty acids (MCFAs) like octanoic acid are metabolized differently from long-chain fatty acids and have been studied for their potential therapeutic effects. mdpi.comfrontiersin.org

Studies using HepG2 cells, a human liver cancer cell line, have shown that octanoic acid does not induce the detrimental lipid accumulation typically caused by long-chain fatty acids like palmitate. mdpi.com Instead, it promotes a more balanced metabolic profile. mdpi.com Research on the metabolic effects of octanoic acid in glioblastoma cells has revealed that it can influence mitochondrial metabolism and increase the production of ketone bodies. frontiersin.org

Recent studies have also highlighted the role of sodium octanoate (B1194180), a derivative of octanoic acid, in regulating lipid metabolism and alleviating intestinal dysfunction through the AMPK signaling pathway. nih.gov Furthermore, octanoic acid is a known product of the mitochondrial fatty acid synthesis (mtFAS) pathway in the form of octanoyl-ACP, which is a precursor for the biosynthesis of lipoic acid, a vital cofactor for several mitochondrial enzyme complexes. wikipedia.org

Polymer Chemistry and Materials Science Applications

The reactivity of octanoic anhydride makes it a valuable tool in the synthesis and modification of polymers and other materials. numberanalytics.com

Monomer Functionalization for Specialty Polymers and Copolymers

This compound is utilized in the functionalization of monomers to create specialty polymers with tailored properties. For example, it has been used in the acylation of p-tert-butylcalix acs.orgarene to improve its solubility in dimethacrylate cross-linkers for the development of new polymeric composites for restorative filling materials. researchgate.net The reaction involves the esterification of the calixarene (B151959) with this compound, followed by methacrylation. researchgate.net This functionalization is crucial for creating materials with specific characteristics, such as reduced polymerization shrinkage and improved biocompatibility. researchgate.net

The versatility of anhydrides in polymer chemistry is also demonstrated by the use of other anhydrides, like itaconic anhydride, to introduce polar functionality into polymers. researchgate.net

Surface Modification and Coating Technologies with Octanoyl Moieties

The introduction of octanoyl moieties through reactions with this compound can significantly alter the surface properties of materials. This is particularly relevant in the field of wood science, where esterification with anhydrides is a classic method for wood surface modification. mdpi.com This treatment reduces the hygroscopic nature of wood by replacing hydrophilic hydroxyl groups with hydrophobic acyl groups, leading to improved dimensional stability and resistance to weathering. mdpi.com

In more advanced applications, surface modification technologies utilize various chemical processes to create functional coatings. While direct use of this compound in all modern coating technologies is not always specified, the principles of using reactive organic molecules to create hydrophobic and protective layers are central. aculon.com For instance, the acylation of 2-methylfuran (B129897) with this compound is a key step in producing biorenewable surfactants. osti.gov

Synthesis of Biodegradable Polymers and Bioplastics

This compound and related compounds are relevant to the synthesis of biodegradable polymers. Polyanhydrides are a class of biodegradable polymers known for their hydrolytically unstable anhydride bonds, which allow for controlled surface erosion and drug release. acs.orgfiveable.me While the direct polymerization of this compound into a high molecular weight homopolymer is not a common route for creating stable bioplastics, the principles of polyanhydride chemistry are foundational.

The synthesis of biodegradable polymers often involves the melt condensation of dicarboxylic acid monomers with acetic anhydride. acs.org Fatty acids, including octanoic acid, can be incorporated into polyanhydride structures to modify their properties. For example, incorporating high loadings of fatty acids can lead to lower molecular weight polymers. acs.org

Furthermore, the broader field of bioplastics relies on the conversion of renewable resources, including fatty acids, into polymers. mdpi.comacs.org Microorganisms can accumulate polyhydroxyalkanoates (PHAs), a type of biodegradable polyester (B1180765), from various carbon sources, including fatty acids. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C16H30O3 | cymitquimica.comchembk.comchembk.com |

| Molar Mass | 270.41 g/mol | chembk.comchembk.com |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comchembk.comchembk.com |

| Odor | Pungent, fatty | cymitquimica.comchembk.comchembk.com |

| Melting Point | -1 °C | chembk.comchembk.com |

| Boiling Point | 180 °C / 20 mmHg | chembk.comchembk.com |

| Flash Point | 142.4 °C | chembk.comchembk.com |

| Density | 0.91 g/cm³ | chembk.comchembk.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

Biochemical Tool and Probe Development Utilizing Octanoyl Moieties

The octanoyl group, a saturated eight-carbon acyl chain, has become an invaluable component in the development of chemical tools and probes for biochemical research. Its moderate lipophilicity allows it to interact with biological systems, particularly proteins and membranes, in ways that are significant for studying various cellular processes. This compound serves as a key reagent in the synthesis of these tools, enabling the specific introduction of the octanoyl moiety onto biomolecules.

Synthesis of Octanoyl-Tagged Biomolecules for Research Applications

The chemical reactivity of this compound makes it a versatile tool for the acylation of biomolecules, a process that attaches an octanoyl group to a target molecule. cymitquimica.com This modification is instrumental in creating molecular probes designed to investigate complex biological questions. The synthesis of these tagged biomolecules often involves the reaction of this compound with nucleophilic groups on the target molecule, such as amines or hydroxyls, to form stable amide or ester linkages, respectively. cymitquimica.com

A significant area of application is in the study of peptides and proteins. Researchers have developed methods to generate Nα-acylated peptides by utilizing a mixed anhydride intermediate. acs.orgnih.gov For instance, in a prebiotically plausible scenario, the reaction of an N-carboxyanhydride (NCA) with octanoic acid can form a mixed anhydride. This transient but reactive species then serves as an effective octanoyl transfer agent to acylate amino acids and peptides. acs.orgnih.gov Studies have shown that the efficiency of this octanoylation is proportional to the concentration of the octanoic acid. nih.gov This strategy highlights a pathway for creating octanoyl-tagged peptides that can be used to study how lipophilic modifications affect peptide structure, function, and interaction with membranes. acs.org

Beyond peptides, more complex probes have been synthesized for specific research applications. For example, an azide-labeled N-octanoyl-deoxysphinganine was developed as a specialized reporter. researchgate.net This molecule, incorporating both an octanoyl group and a bioorthogonal azide (B81097) handle, was created to monitor the activity of acid ceramidase in intact cells, demonstrating the sophisticated design of modern biochemical probes. researchgate.net

Table 1: Examples of Synthesized Octanoyl-Tagged Biomolecules

| Octanoyl-Tagged Biomolecule | Synthetic Precursor/Method | Research Application |

|---|---|---|

| Octanoyl-peptides | Octanoic acid + N-Carboxyanhydride (forms mixed anhydride intermediate) acs.orgnih.gov | Studying formation of lipophilic peptides and their role in protocell membranes. acs.orgnih.gov |

| Azide-labeled N-octanoyl-deoxysphinganine | N/A | Monitoring acid ceramidase activity in living cells. researchgate.net |